molecular formula C12H11ClN2 B8674919 4-Chloro-6-(2,5-dimethylphenyl)pyrimidine

4-Chloro-6-(2,5-dimethylphenyl)pyrimidine

Cat. No. B8674919
M. Wt: 218.68 g/mol
InChI Key: QEMINIGOQCWEIJ-UHFFFAOYSA-N
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Patent
US08889858B2

Procedure details

First, 4.97 g of 4,6-dichloropyrimidine, 5.02 g of 2,5-dimethylphenylboronic acid, 3.55 g of sodium carbonate, 0.29 g of bis(triphenylphosphine)palladium(II)dichloride (abbreviation: Pd(PPh3)2Cl2), 20 mL of water, and 20 mL of acetonitrile were put in a recovery flask equipped with a reflux pipe, and the air in the flask was replaced with argon. This reaction container was heated by being irradiated with microwaves (2.45 GHz, 100 W) for 30 minutes. Further, 1.25 g of 2,5-dimethylphenylboronic acid, 0.89 g of sodium carbonate, and 0.073 g of Pd(PPh3)2Cl2 were put in the flask, and the reaction container was heated again by being irradiated with microwaves (2.45 GHz, 100 W) for 30 minutes. Then, water was added to this solution and an organic layer was extracted with dichloromethane. The obtained organic layer was washed with water and saturated brine, and was dried with magnesium sulfate. After the drying, the solution was filtered. The solvent of this solution was distilled off, and then the obtained residue was purified by flash column chromatography using hexane and ethyl acetate in a ratio of 5:1 as a developing solvent, so that the target pyrimidine derivative was obtained (pale yellow oily substance, yield of 64%). A synthetic scheme of Step 1 is shown in (d-1) below.
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
0.89 g
Type
reactant
Reaction Step Three
Quantity
0.073 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
64%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[CH3:9][C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][C:11]=1B(O)O.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.O.C(#N)C>[Cl:1][C:2]1[CH:7]=[C:6]([C:11]2[CH:12]=[C:13]([CH3:16])[CH:14]=[CH:15][C:10]=2[CH3:9])[N:5]=[CH:4][N:3]=1 |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
4.97 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
5.02 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)B(O)O
Name
Quantity
3.55 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0.29 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)B(O)O
Step Three
Name
Quantity
0.89 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0.073 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux pipe
TEMPERATURE
Type
TEMPERATURE
Details
This reaction container was heated
CUSTOM
Type
CUSTOM
Details
by being irradiated with microwaves (2.45 GHz, 100 W) for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction container was heated again
CUSTOM
Type
CUSTOM
Details
by being irradiated with microwaves (2.45 GHz, 100 W) for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
an organic layer was extracted with dichloromethane
WASH
Type
WASH
Details
The obtained organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After the drying, the solution was filtered
DISTILLATION
Type
DISTILLATION
Details
The solvent of this solution was distilled off
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC(=C1)C1=C(C=CC(=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.